Allyl anthranilate
Allyl anthranilate
Allyl anthranilate is a clear golden liquid. (NTP, 1992)
2-Propenyl 2-aminobenzoate, also known as 2-propen-1-yl anthranilate or allyl anthranilate, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Propenyl 2-aminobenzoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-propenyl 2-aminobenzoate is primarily located in the cytoplasm. 2-Propenyl 2-aminobenzoate has a floral, grape, and green taste.
2-Propenyl 2-aminobenzoate, also known as 2-propen-1-yl anthranilate or allyl anthranilate, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Propenyl 2-aminobenzoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-propenyl 2-aminobenzoate is primarily located in the cytoplasm. 2-Propenyl 2-aminobenzoate has a floral, grape, and green taste.
Brand Name:
Vulcanchem
CAS No.:
7493-63-2
VCID:
VC20856175
InChI:
InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
SMILES:
C=CCOC(=O)C1=CC=CC=C1N
Molecular Formula:
C10H11NO2
Molecular Weight:
177.2 g/mol
Allyl anthranilate
CAS No.: 7493-63-2
Cat. No.: VC20856175
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Allyl anthranilate is a clear golden liquid. (NTP, 1992) 2-Propenyl 2-aminobenzoate, also known as 2-propen-1-yl anthranilate or allyl anthranilate, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Propenyl 2-aminobenzoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-propenyl 2-aminobenzoate is primarily located in the cytoplasm. 2-Propenyl 2-aminobenzoate has a floral, grape, and green taste. |
|---|---|
| CAS No. | 7493-63-2 |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | prop-2-enyl 2-aminobenzoate |
| Standard InChI | InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2 |
| Standard InChI Key | UCANFCXAKYMFGA-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C1=CC=CC=C1N |
| Canonical SMILES | C=CCOC(=O)C1=CC=CC=C1N |
| Flash Point | greater than 200 °F (NTP, 1992) |
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